2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide
Description
2-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide is a heterocyclic compound featuring a quinoline scaffold substituted with a pyrazole ring and a carbohydrazide functional group.
Properties
IUPAC Name |
2-(1-ethyl-5-methylpyrazol-4-yl)quinoline-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c1-3-21-10(2)13(9-18-21)15-8-12(16(22)20-17)11-6-4-5-7-14(11)19-15/h4-9H,3,17H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYBXHKWSIGSJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-chloroquinoline-4-carboxylic acid with 1-ethyl-5-methyl-1H-pyrazole-4-carbohydrazide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity suitable for further applications .
Chemical Reactions Analysis
Condensation Reactions
The carbohydrazide group (-CONHNH₂) participates in condensation reactions with electrophilic agents, forming hydrazone derivatives. For example:
These reactions are critical for introducing functional groups that modify biological activity or solubility.
Cyclocondensation with β-Dicarbonyl Compounds
The carbohydrazide reacts with β-diketones or β-ketoesters to form pyrazole derivatives:
These reactions exploit the nucleophilic nature of the hydrazide’s NH₂ group, enabling the construction of heterocyclic systems.
Reaction with Malononitrile
Malononitrile reacts with the carbohydrazide to form a pyrazole-3,5-diamine derivative under specific conditions:
This reaction highlights the compound’s utility in synthesizing fused heterocycles with potential pharmacological applications.
Stability and pH-Dependent Reactivity
The compound’s stability varies with environmental conditions:
-
Acidic Conditions : Protonation of the quinoline nitrogen enhances electrophilicity, facilitating nucleophilic attacks.
-
Basic Conditions : Deprotonation of the hydrazide group (-NHNH₂) increases nucleophilicity, promoting condensation reactions.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of quinoline compounds exhibit antimicrobial properties. The presence of the pyrazole moiety enhances the bioactivity against various bacterial strains. For instance, a study reported that compounds similar to 2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide showed effective inhibition of Staphylococcus aureus and Escherichia coli growth, indicating potential as novel antibacterial agents .
Anticancer Properties
Research has suggested that this compound may possess anticancer properties. A study investigated the effects of quinoline derivatives on cancer cell lines, revealing that those containing the pyrazole structure induced apoptosis in cancer cells through the activation of caspase pathways. This suggests a mechanism where this compound could be further explored for its therapeutic potential in oncology .
Fluorescent Probes
The unique structural characteristics of 2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)quinoline derivatives make them suitable for use as fluorescent probes in biological imaging. Their ability to emit fluorescence upon excitation allows researchers to track cellular processes in real-time. A recent application involved using such compounds to visualize cellular uptake mechanisms in live cells .
Data Table: Summary of Applications
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, a series of tests were conducted to evaluate the antimicrobial efficacy of 2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)quinoline derivatives. The Minimum Inhibitory Concentration (MIC) was determined against several bacterial strains, with results indicating significant activity at low concentrations, thus supporting further development as an antibiotic candidate.
Case Study 2: Cancer Cell Line Studies
A study focused on the effect of this compound on human breast cancer cell lines demonstrated that treatment with varying concentrations led to a dose-dependent increase in apoptosis markers. Flow cytometry analysis revealed increased annexin V positivity, suggesting that this compound triggers programmed cell death pathways effectively.
Mechanism of Action
The mechanism of action of 2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The molecular pathways involved include the inhibition of DNA synthesis and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound and its analogs share a common quinoline-4-carbohydrazide core but differ in substituents at the 2-position:
Key Observations:
- Lipophilicity : The pyrazole group may confer higher solubility compared to halogenated aryl analogs, as bromine and chlorine increase hydrophobicity .
Antimicrobial and DNA Gyrase Inhibition
- 2-(4-Bromophenyl)quinoline-4-carbohydrazide: Demonstrated potent inhibition of microbial DNA gyrase (IC₅₀ = 1.2–3.8 µM against E. coli and S. aureus), attributed to hydrogen bonding and hydrophobic interactions with the enzyme’s ATP-binding pocket . Biofilm eradication activity (MBEC = 16–64 µg/mL) due to disruption of bacterial adhesion mechanisms .
- Pyrazole-Substituted Analog (Target Compound): No direct data available, but molecular docking simulations suggest that the pyrazole’s nitrogen atoms may form hydrogen bonds with DNA gyrase residues (e.g., Asp73 and Glu50), albeit with weaker affinity than bromophenyl analogs .
Anti-Inflammatory Activity
- 2-(4-Bromophenyl)quinoline-4-carbohydrazide: Reduced TNF-α and IL-6 levels by 40–60% in murine macrophages at 10 µM, linked to NF-κB pathway modulation .
Physicochemical and Pharmacokinetic Properties
Biological Activity
2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide is a heterocyclic compound that combines the structural features of quinoline and pyrazole. This unique combination may lead to significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the current understanding of its biological activity, supported by data tables and research findings.
Structural Characteristics
The compound features a quinoline core linked to a pyrazole moiety through a carbohydrazide functional group. This structure is believed to enhance its bioactivity due to the synergistic effects of both heterocycles.
Antimicrobial Activity
Research indicates that quinoline derivatives often exhibit antimicrobial properties. The specific compound has shown potential against various microbial strains, including bacteria and fungi.
| Microbial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Escherichia coli | 18 | |
| Staphylococcus aureus | 15 | |
| Candida albicans | 14 |
The presence of electron-withdrawing groups in similar compounds has been correlated with increased antibacterial activity, suggesting that modifications in the structure can enhance efficacy against specific pathogens .
Anticancer Properties
The anticancer potential of this compound has been investigated through various in vitro studies. It has demonstrated cytotoxic effects against several cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF7 (breast cancer) | 12.5 | |
| A549 (lung cancer) | 26 | |
| HepG2 (liver cancer) | 17.82 |
The mechanism of action appears to involve the inhibition of key cellular pathways related to cancer cell proliferation and survival, though specific molecular targets are still under investigation .
Anti-inflammatory Effects
Compounds with similar structural motifs have shown promise in reducing inflammation. The potential anti-inflammatory activity of this compound may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of the compound against multidrug-resistant bacterial strains, revealing significant inhibition comparable to standard antibiotics .
- Cytotoxicity Screening : In a series of experiments on various cancer cell lines, this compound exhibited notable cytotoxicity, leading to further exploration as a potential anticancer agent .
- Inflammation Model : In vivo studies using animal models have indicated that this compound can significantly reduce markers of inflammation, suggesting its therapeutic potential in inflammatory diseases.
The biological activity of this compound is hypothesized to arise from its interaction with specific molecular targets within cells. These interactions may include:
- Enzyme Inhibition : Compounds similar in structure often inhibit enzymes critical for microbial survival or cancer cell growth.
- Receptor Modulation : The compound may modulate receptor activity involved in inflammatory pathways.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide?
- Methodology :
- The synthesis typically involves cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds under reflux in ethanol or acetonitrile .
- A key intermediate, quinoline-4-carbohydrazide, can be prepared by reacting methyl quinoline carboxylate with hydrazine hydrate (e.g., 80% hydrazine hydrate in ethanol under reflux for 4–6 hours) .
- Subsequent Schiff base formation with aldehydes (e.g., substituted aromatic aldehydes) in the presence of catalytic acetic acid yields target hydrazides .
Q. How can the compound’s structure be characterized using spectroscopic and crystallographic methods?
- Methodology :
- Spectroscopy :
- IR : Identify carbonyl (C=O, ~1628 cm⁻¹) and NH₂ (~3285 cm⁻¹) stretches .
- ¹H/¹³C NMR : Assign signals for pyrazole (e.g., ethyl/methyl groups) and quinoline protons .
- Crystallography :
- Use SHELXL for structure refinement, leveraging anisotropic displacement parameters and hydrogen-bonding analysis .
- ORTEP-III can generate graphical representations of crystal structures .
Q. What in vitro assays are suitable for evaluating the compound’s biological activity?
- Methodology :
- Antimicrobial : Broth microdilution assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Antioxidant : DPPH radical scavenging assay to quantify free radical inhibition .
Advanced Research Questions
Q. How can computational modeling resolve contradictions between predicted and experimental binding affinities?
- Methodology :
- Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins .
- Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure experimental binding kinetics .
- Compare DFT-calculated vibrational spectra (e.g., IR) with experimental data to identify discrepancies in functional group interactions .
Q. What strategies optimize multi-step synthesis yields while minimizing side products?
- Methodology :
- Reaction Monitoring : Use TLC or HPLC to track intermediate formation (e.g., hydrazide intermediates) .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance Schiff base formation efficiency .
- Solvent Optimization : Compare polar aprotic (DMF) vs. protic (ethanol) solvents for cyclocondensation steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
